1,1,1-Trifluorooct-3-en-2-ol
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Overview
Description
1,1,1-Trifluorooct-3-en-2-ol is an organic compound with the molecular formula C8H13F3O It is characterized by the presence of a trifluoromethyl group attached to an octenol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluorooct-3-en-2-ol can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoroacetone with appropriate alkenes under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under precise conditions. The process may include steps such as distillation and purification to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trifluorooct-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or alkanes.
Substitution: Results in the formation of various substituted derivatives.
Scientific Research Applications
1,1,1-Trifluorooct-3-en-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1,1,1-Trifluorooct-3-en-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired effects .
Comparison with Similar Compounds
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: Similar in structure but with a phenyl group instead of an octenol backbone.
1,1,1-Trifluoro-2-methyl-3-buten-2-ol: Contains a methyl group, leading to different chemical properties and reactivity.
Uniqueness: 1,1,1-Trifluorooct-3-en-2-ol is unique due to its specific combination of a trifluoromethyl group and an octenol backbone. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications .
Properties
CAS No. |
89524-15-2 |
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Molecular Formula |
C8H13F3O |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
1,1,1-trifluorooct-3-en-2-ol |
InChI |
InChI=1S/C8H13F3O/c1-2-3-4-5-6-7(12)8(9,10)11/h5-7,12H,2-4H2,1H3 |
InChI Key |
NESSQZCQGNUABZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC(C(F)(F)F)O |
Origin of Product |
United States |
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